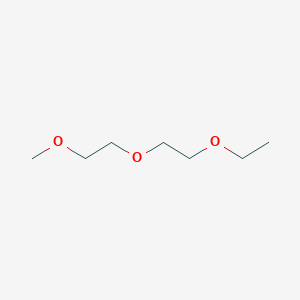













|
REACTION_CXSMILES
|
[C:1]([O:6][CH:7]([O:9][CH2:10][CH3:11])[CH3:8])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:12]([O:17][CH2:18][CH:19]1[O:21][CH2:20]1)(=[O:16])[C:13]([CH3:15])=[CH2:14].[C:22]([O:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)(=[O:26])[C:23]([CH3:25])=[CH2:24].[C:35]([OH:40])(=[O:39])[C:36]([CH3:38])=[CH2:37].N([C:50](C)(CC)[C:51]([O-:53])=O)=N[C:43](C)(CC)C([O-])=O>CCCCCCC.C(C(C)=O)C(C)C>[C:1]([O:6][CH:7]([O:9][CH2:10][CH3:11])[CH3:8])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:12]([O:17][CH2:18][CH:19]1[O:21][CH2:20]1)(=[O:16])[C:13]([CH3:15])=[CH2:14].[C:22]([O:27][CH2:28][C:29]1[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1)(=[O:26])[C:23]([CH3:25])=[CH2:24].[C:35]([OH:40])(=[O:39])[C:36]([CH3:38])=[CH2:37].[C:12]([O:17][CH:18]([CH3:43])[CH2:19][O:21][CH3:20])(=[O:16])[CH3:13].[CH3:20][O:21][CH2:19][CH2:18][O:17][CH2:12][CH2:13][O:53][CH2:51][CH3:50] |f:7.8.9.10|
|


|
Name
|
|
|
Quantity
|
38 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC(C)OCC
|
|
Name
|
|
|
Quantity
|
21.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OCC1CO1
|
|
Name
|
|
|
Quantity
|
26.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
5.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C(C)C)C(=O)C
|
|
Name
|
2,2′-azobis(methyl 2-methylpropionate)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(C(=O)[O-])(CC)C)C(C(=O)[O-])(CC)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
as a radical polymerization initiator, and polymerization
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution was cooled
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate a polymer
|
|
Type
|
FILTRATION
|
|
Details
|
The crystal was collected by filtration
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in a mixed solvent of propylene glycol monomethyl ether acetate and diethylene glycol ethyl methyl ether, and heptane and methyl isobutyl ketone
|
|
Type
|
CUSTOM
|
|
Details
|
were removed by distillation under reduced pressure
|


Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OC(C)OCC.C(C(=C)C)(=O)OCC1CO1.C(C(=C)C)(=O)OCC1=CC=CC=C1.C(C(=C)C)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC(COC)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCCOCCOCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |